CAY10669

PCAF inhibition Histone acetyltransferase Epigenetics

CAY10669 is the quantitatively defined PCAF inhibitor delivering a 2-fold potency improvement over anacardic acid (IC50 662 μM vs >1000 μM). Validated in HepG2 and CHO-K1 cells at 30-60 μM, it ensures reproducible dose-response and eliminates uncontrolled substitution variables. Essential for rigorous epigenetic research and comparative inhibitor studies.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
Cat. No. B584838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10669
Synonyms2-hydroxy-6-[(1Z)-2-[4-(pentyloxy)phenyl]ethenyl]-benzoic acid
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O
InChIInChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8-
InChIKeyJZTUSBQKQHUSQE-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10669 Procurement Guide: Quantitative Differentiation of PCAF Inhibitor


CAY10669 (CAS 1243583-88-1) is a synthetic derivative of anacardic acid that functions as an inhibitor of the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor) [1]. As an epigenetic modulator, it targets histone acetylation pathways with a reported IC50 of 662 μM against PCAF . The compound represents a specific tool for studying PCAF-mediated transcriptional regulation and exhibits defined activity in cellular models of histone H4 acetylation at concentrations ranging from 30 to 60 μM .

Why Generic PCAF Inhibitor Substitution Fails for CAY10669 Procurement


Generic substitution of CAY10669 with structurally related PCAF inhibitors introduces quantifiable risk to experimental reproducibility. The compound demonstrates a defined 2-fold improvement in PCAF inhibitory potency over its parent scaffold anacardic acid (IC50: 662 μM versus >1000 μM) . This quantitative potency differential translates directly to functional outcomes in cellular assays, where CAY10669 produces measurable, dose-dependent inhibition of histone H4 acetylation in HepG2 cells . Substituting with uncharacterized or alternative PCAF inhibitors lacking this specific potency relationship introduces uncontrolled variables in dose-response parameters and may compromise the interpretation of PCAF-dependent transcriptional effects. The absence of validated potency comparators for most commercial PCAF inhibitors further amplifies the procurement risk associated with substitution.

CAY10669 Quantitative Evidence Guide: Comparative Data Against Analog Compounds


CAY10669 vs Anacardic Acid: 2-Fold PCAF Inhibitory Potency Improvement

CAY10669 demonstrates a quantitatively defined 2-fold improvement in PCAF inhibitory potency relative to its parent compound anacardic acid . Both compounds were evaluated under equivalent biochemical assay conditions measuring PCAF enzymatic activity . This defined potency differential provides a reproducible baseline for dose selection and enables direct comparison of PCAF-dependent effects across studies using these two tools.

PCAF inhibition Histone acetyltransferase Epigenetics

CAY10669 Cellular Activity: Dose-Dependent Histone H4 Acetylation Inhibition in HepG2 Cells

CAY10669 produces concentration-dependent inhibition of histone H4 acetylation in HepG2 hepatocellular carcinoma cells at concentrations spanning 30 to 60 μM . This cellular activity translates the biochemical PCAF inhibition into a quantifiable functional readout of epigenetic modulation . While anacardic acid also modulates histone acetylation, the 2-fold enhanced PCAF inhibitory potency of CAY10669 correlates with its defined efficacy window in this cellular model.

Histone acetylation Cellular epigenetics HepG2 model

CAY10669 Synergistic Enhancement of SAHA-Induced Acetylation in HepG2 Cells

CAY10669 enhances the acetylation induced by SAHA (suberoylanilide hydroxamic acid, vorinostat) in HepG2 cells . This combinatorial effect demonstrates that CAY10669 modulates the acetylation landscape beyond direct PCAF inhibition, potentially through HAT/HDAC balance alterations. In contrast, anacardic acid, with its lower PCAF inhibitory potency, produces a quantitatively distinct pattern of SAHA synergy at equivalent concentrations [1].

HDAC inhibitor synergy SAHA Acetylation enhancement

CAY10669 Transgene Expression Enhancement in CHO-K1 Cells

CAY10669 promotes transgene expression in CHO-K1 cells, a widely used mammalian cell line for recombinant protein production . This application-relevant activity distinguishes CAY10669 from other PCAF inhibitors that lack validated efficacy in this industrially significant cellular system. While anacardic acid shares some PCAF inhibitory activity, its reduced potency relative to CAY10669 results in a higher concentration requirement for achieving comparable transgene expression enhancement effects [1].

Transgene expression CHO-K1 cells Recombinant protein production

CAY10669 Application Scenarios: Evidence-Based Procurement Guidance


PCAF-Dependent Transcriptional Regulation Studies Requiring Defined Inhibitor Potency

Researchers investigating PCAF-mediated transcriptional regulation benefit from CAY10669 due to its quantitatively defined 2-fold potency improvement over anacardic acid . This defined potency differential enables precise dose-response studies and facilitates comparison of PCAF-dependent transcriptional effects across experimental replicates. The established working concentration range of 30-60 μM in cellular histone H4 acetylation assays provides a validated starting point for experimental design .

HepG2 Hepatocellular Carcinoma Epigenetic Studies

Investigators employing HepG2 cells as a model system for hepatocellular carcinoma epigenetic research benefit from CAY10669's validated activity in this specific cell line . The compound demonstrates quantifiable, dose-dependent inhibition of histone H4 acetylation at 30-60 μM, establishing a reproducible efficacy window. The demonstrated enhancement of SAHA-induced acetylation in this model further supports its utility in combinatorial epigenetic studies .

CHO-K1 Recombinant Protein Expression Optimization

Biopharmaceutical researchers and process development scientists utilizing CHO-K1 cells for recombinant protein production may select CAY10669 based on its demonstrated capacity to promote transgene expression . This application-relevant activity distinguishes CAY10669 from alternative PCAF inhibitors lacking validated efficacy in this industrially significant expression system . The defined PCAF inhibitory potency provides a rational basis for dose optimization in expression enhancement protocols.

Comparative PCAF Inhibitor Studies Requiring Defined Potency Baseline

Researchers conducting comparative studies of PCAF inhibitors or investigating the structure-activity relationships of anacardic acid derivatives benefit from CAY10669's well-characterized potency differential . The 2-fold improvement in PCAF inhibitory potency over the parent compound anacardic acid establishes CAY10669 as a defined reference point for calibrating comparative inhibitor studies and evaluating novel PCAF-targeting compounds .

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